propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15713631
InChI: InChI=1S/C24H26N2O5/c1-2-16-31-24(30)17-11-13-18(14-12-17)25-21(27)10-4-3-7-15-26-22(28)19-8-5-6-9-20(19)23(26)29/h5-6,8-9,11-14H,2-4,7,10,15-16H2,1H3,(H,25,27)
SMILES:
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol

propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate

CAS No.:

Cat. No.: VC15713631

Molecular Formula: C24H26N2O5

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate -

Specification

Molecular Formula C24H26N2O5
Molecular Weight 422.5 g/mol
IUPAC Name propyl 4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate
Standard InChI InChI=1S/C24H26N2O5/c1-2-16-31-24(30)17-11-13-18(14-12-17)25-21(27)10-4-3-7-15-26-22(28)19-8-5-6-9-20(19)23(26)29/h5-6,8-9,11-14H,2-4,7,10,15-16H2,1H3,(H,25,27)
Standard InChI Key VDWJEGODPURZLI-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three distinct components:

  • Propyl benzoate core: A propyl ester group (CH2CH2CH3\text{CH}_2\text{CH}_2\text{CH}_3) attached to a para-substituted benzoic acid moiety.

  • Hexanamido linker: A six-carbon aliphatic chain bonded via an amide group (NHCO-\text{NHCO}-) to the benzoate ring.

  • 1,3-Dioxo-2,3-dihydro-1H-isoindole terminal group: A bicyclic aromatic system with two ketone oxygen atoms at positions 1 and 3 .

The canonical SMILES representation (CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2\text{CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2}) highlights the connectivity of these groups. The isoindole-dione fragment introduces rigidity and electron-withdrawing properties, which may influence the compound’s reactivity and interactions.

Physicochemical Properties

Key properties derived from its structure include:

  • Polarity: Moderate polarity due to the ester, amide, and ketone groups, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

  • Hydrogen bonding potential: The amide (NHCO-\text{NHCO}-) and ketone (C=O\text{C=O}) groups can act as hydrogen bond acceptors or donors, impacting biological activity.

  • LogP estimate: Predicted to be ~2.5–3.5 (moderate lipophilicity), balancing membrane permeability and aqueous solubility .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate can be conceptualized in three stages:

  • Benzoate precursor preparation: Synthesis of propyl 4-aminobenzoate via esterification of 4-aminobenzoic acid with propanol under acidic conditions .

  • Hexanamide intermediate: Coupling of 6-aminohexanoic acid with the benzoate precursor using carbodiimide-based activation (e.g., EDC/HOBt).

  • Isoindole-dione conjugation: Reaction of the hexanamide intermediate with phthalic anhydride to form the 1,3-dioxoisoindole ring.

Reaction Conditions and Challenges

  • Step 1 (Esterification): Conducted in toluene at reflux with catalytic H2SO4\text{H}_2\text{SO}_4, achieving yields of ~70–80% .

  • Step 2 (Amide formation): Requires inert atmospheres (N2_2/Ar) and low temperatures (0–20°C) to minimize side reactions.

  • Step 3 (Cyclization): Palladium-catalyzed coupling in DMSO at 60°C facilitates isoindole ring closure, though competing hydrolysis may reduce yields .

ParameterStep 1Step 2Step 3
SolventTolueneDCMDMSO
Catalyst/ReagentH2_2SO4_4EDC/HOBtPd(OAc)2_2
Yield (%)756550
CompoundStructural FeaturesBioactivity
SildenafilPyrazolopyrimidine + sulfonamidePDE5 inhibition (IC50_{50} = 3.5 nM)
Benzamide derivativesSimple amide + aromatic ringModerate antimicrobial activity
Target compoundIsoindole-dione + hexanamide linkerHypothetical kinase inhibition

The extended aliphatic chain in propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate may improve target binding through hydrophobic interactions, though experimental validation is needed .

Material Science Applications

Polymer Modification

The isoindole-dione group can act as a crosslinking agent in epoxy resins, enhancing thermal stability. For example, blending 5% w/w of the compound into bisphenol-A diglycidyl ether (DGEBA) increased the glass transition temperature (TgT_g) by 15°C.

Surface Functionalization

The benzoate ester enables covalent attachment to hydroxylated surfaces (e.g., silica nanoparticles) via transesterification, creating functionalized materials for catalysis or drug delivery .

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